4-(4-Chlorophenyl)-3-methyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid
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Overview
Description
4-(4-Chlorophenyl)-3-methyl-4,5-dihydroisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and a carboxylic acid group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-3-methyl-4,5-dihydroisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime This intermediate is then subjected to cyclization with acetic anhydride to yield the isoxazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenyl)-3-methyl-4,5-dihydroisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(4-Chlorophenyl)-3-methyl-4,5-dihydroisoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-3-methyl-4,5-dihydroisoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved can vary based on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-3-methylisoxazole: This compound lacks the carboxylic acid group, which can significantly alter its chemical properties and reactivity.
4-(4-Chlorophenyl)-3-methyl-5-hydroxyisoxazole: The presence of a hydroxyl group instead of a carboxylic acid group can impact its solubility and biological activity.
4-(4-Chlorophenyl)-3-methyl-4,5-dihydroisoxazole-4-methyl ester: The ester derivative may have different pharmacokinetic properties compared to the carboxylic acid form.
Uniqueness: 4-(4-Chlorophenyl)-3-methyl-4,5-dihydroisoxazole-4-carboxylic acid is unique due to the presence of both the chlorophenyl and carboxylic acid groups, which confer distinct chemical and biological properties
Properties
CAS No. |
873000-74-9 |
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Molecular Formula |
C11H10ClNO3 |
Molecular Weight |
239.65 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-methyl-5H-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10ClNO3/c1-7-11(10(14)15,6-16-13-7)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
QKUUEXJXZGCQFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOCC1(C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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